molecular formula C8H10ClNO2S B1525336 3-(Dimethylamino)benzene-1-sulfonyl chloride CAS No. 876482-47-2

3-(Dimethylamino)benzene-1-sulfonyl chloride

Cat. No.: B1525336
CAS No.: 876482-47-2
M. Wt: 219.69 g/mol
InChI Key: KZNBMKMFIGSQNV-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with a dimethylamino group at the 3-position and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Scientific Research Applications

3-(Dimethylamino)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to act as a sulfonylating agent makes it valuable in the modification of various organic compounds.

Mechanism of Action

The mechanism of action for benzenesulfonyl chloride involves electrophilic aromatic substitution . The key step is the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-dimethylaminobenzene with chlorosulfonic acid. The reaction typically requires careful control of temperature and the use of a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)benzene-1-sulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Formed through oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Various nucleophiles can replace the sulfonyl chloride group.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzene-1-sulfonyl chloride

  • 2-(Dimethylamino)benzene-1-sulfonyl chloride

  • 3-(Methylamino)benzene-1-sulfonyl chloride

Uniqueness: 3-(Dimethylamino)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the dimethylamino group at the 3-position enhances its nucleophilic properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various fields of chemistry and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

3-(dimethylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNBMKMFIGSQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696870
Record name 3-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876482-47-2
Record name 3-(Dimethylamino)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfurochloridic acid (100 g, 862.07 mmol) was cooled to 0° C. and N,N-dimethylbenzenamine (20 g, 165.29 mmol) was added dropwise with stirring, maintaining a temperature of 0° C. The resulting solution was then heated to 120° C. and stirred for 3 hours. After cooling to room temperature, dichloromethane (40 mL) was added and the resulting mixture was added dropwise to 100 mL of ice/salt water. The resulting solution was extracted with dichloromethane (3×500 mL) and the organic layers combined, dried (Na2SO4) and filtered. The filtrate was concentrated and the residue was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system. The collected fractions were combined and concentrated to give 4.1 g (11%) of 3-(dimethylamino) benzene-1-sulfonyl chloride as a yellow solid. 1H NMR (CDCl3) δ 7.41 (t, 1H), 7.31 (d, 1H), 7.23 (s, 1H), 6.98 (m, 1H), 3.05 (s, 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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